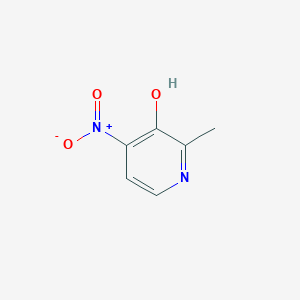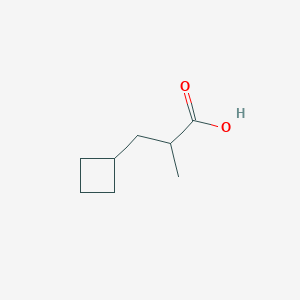![molecular formula C12H11FN2O B3104997 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine CAS No. 151410-97-8](/img/structure/B3104997.png)
3-[(4-Fluorophenyl)methoxy]pyridin-2-amine
説明
“3-[(4-Fluorophenyl)methoxy]pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular structure of “3-[(4-Fluorophenyl)methoxy]pyridin-2-amine” is characterized by a pyridine ring linked to a benzene ring through a methoxy group . The presence of the fluorophenyl group may contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “3-[(4-Fluorophenyl)methoxy]pyridin-2-amine” are not available, similar compounds have been used in the development of new drugs . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .科学的研究の応用
Photophysical Properties and Sensing Applications
- Fluorescent pH Sensors : Compounds with structures similar to 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, such as triphenylamine derivatives including fluorophenyl, methoxyphenyl, and pyridinyl groups, have been explored for their photophysical properties. These compounds show solvent-dependent Stokes shifts and pH-dependent absorptions and emissions, making them potential candidates for fluorescent pH sensors. The systematic investigation of their photophysical properties in various solvents highlights their utility in sensing applications (Hu et al., 2013).
Drug Discovery and Biological Applications
- Kinase Inhibition for Cancer Therapy : Derivatives of pyridin-2-amine, closely related to the mentioned compound, have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors show improved enzyme potency and selectivity, with significant in vivo efficacy in cancer models, leading to their advancement into clinical trials (Schroeder et al., 2009).
Antimicrobial Activity
- Antimicrobial Properties : Pyridine derivatives, including structures akin to 3-[(4-Fluorophenyl)methoxy]pyridin-2-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibit a broad range of therapeutic activities, underscoring the versatility of the pyridine nucleus in drug development (Dangar et al., 2014).
Nanotechnology and Drug Delivery
- Nanoliposome Encapsulation for Antitumor Agents : New fluorescent compounds based on the pyridin-7-amine scaffold have been encapsulated in nanoliposomes for potential antitumor applications. The encapsulation aims to improve the bioavailability and reduce toxicity, highlighting the role of such compounds in nanotherapeutic development (Castanheira, 2015).
Chemical Synthesis and Material Science
- Corrosion Inhibition : Pyridine derivatives have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. Their adsorption and protective properties indicate potential applications in material science and engineering to enhance the longevity of metal components (Ansari et al., 2015).
特性
IUPAC Name |
3-[(4-fluorophenyl)methoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWSMGOGKXZBEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



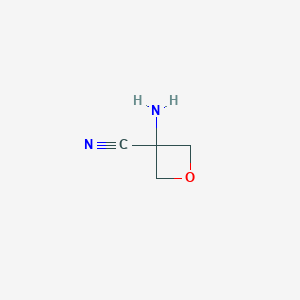
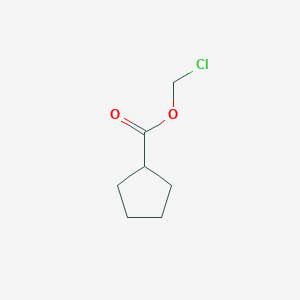
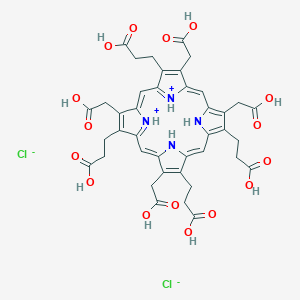
![1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrrolidine](/img/structure/B3104960.png)
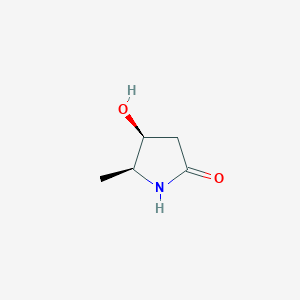



![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)
